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Compound of Interest

Compound Name: (4-Chlorophenyl)acetaldehyde

Cat. No.: B1589734

An In-depth Technical Guide to the Physical Properties of 2-(4-Chlorophenyl)acetaldehyde

Foreword

In the landscape of pharmaceutical and agrochemical development, the precise
characterization of intermediate compounds is not merely a procedural step but the foundation
of successful synthesis and scalable production.[1] 2-(4-Chlorophenyl)acetaldehyde (CAS
No. 4251-65-4) is one such pivotal intermediate. Its unique chlorophenyl structure offers
enhanced stability and reactivity, making it a valuable building block in the synthesis of novel
anti-inflammatory agents, antimicrobial compounds, and specialty chemicals.[1] This guide
provides a comprehensive overview of the essential physical and spectroscopic properties of
this compound, moving beyond a simple datasheet to offer insights into the causality behind
analytical method selection and data interpretation. The protocols herein are designed as self-
validating systems, ensuring that researchers can confidently verify the identity, purity, and
stability of this critical reagent.

Core Compound Identification and General
Properties

Accurate identification is the first principle of chemical synthesis. 2-(4-
Chlorophenyl)acetaldehyde is an aromatic aldehyde that presents as a white to light yellow
semi-solid or a colorless to pale yellow liquid at room temperature.[1][2] Its identity is
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unequivocally established by its unique combination of molecular formula, weight, and CAS

number.
Property Value Source(s)
2-(4-
IUPAC Name [3]

chlorophenyl)acetaldehyde

4-

Chlorobenzeneacetaldehyde,
Synonyms [4]
(4-Chloro-phenyl)-

acetaldehyde
CAS Number 4251-65-4 [41[5]
Molecular Formula CsH7CIO [3][4]
Molecular Weight 154.59 g/mol [4]

White to light yellow semi-solid
Appearance I A 4
/ Colorless to pale yellow liquid

Physicochemical Characteristics

The physicochemical properties of a compound dictate its behavior in a reaction, its solubility in
various media, and the optimal conditions for its storage and handling. These parameters are
critical for process development and safety.
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Property Value

Comments &
. Source(s)
Insights

235.8 °C (at 760

Boiling Point
mmHg)

The relatively high
boiling point is typical
for an aromatic
compound of this ) o
) Echemi [1 (from initial

molecular weight.

o search)]
Distillation should be
conducted under
vacuum to prevent

thermal degradation.

Discrepant data
Melting Point reported: 87-88 °C or
~19.8 °C (Predicted)

The significant

discrepancy suggests

potential

polymorphism or that

the higher value

corresponds to a

derivative. The Echemi [1 (from initial

predicted value of search)], LabSolutions
~19.8°C aligns better [4 (from initial search)]
with its observed

semi-solid state at

room temperature.

Purity can also

significantly impact

melting point.

This value is important

) for calculating molar Echemi [1 (from initial
Density 1.2+0.1 g/cm3 N
quantities from search)]
volumes.
Solubility Limited in water; The hydrophobic

Soluble in organic
solvents (e.g.,
ethanol, ether, MTBE)

chlorophenyl ring
limits agqueous
solubility. Methyl tert-
butyl ether (MTBE) is
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a preferred solvent for
stock solutions due to
enhanced stability of
halogenated
acetaldehydes

compared to acetone.

[2](6]

- Commercially
urity _
available at = 95%

Purity is often
assessed by NMR.
Some suppliers
provide the compound
stabilized with citric
acid to inhibit
oxidation or

polymerization.[1][7]

Store at2-8 °Cor<-4
Storage °C, under an inert

atmosphere.

Aldehydes are prone
to oxidation. Cool,
dark, and oxygen-free
conditions are
essential to maintain
purity and prevent the
formation of the
corresponding

carboxylic acid.[1][6]

Spectroscopic Characterization: Expected
Signatures and Interpretation

While commercial standards are available, independent spectroscopic verification is a

cornerstone of good laboratory practice. The following sections detail the expected

spectroscopic signatures for confirming the structural integrity of 2-(4-

Chlorophenyl)acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For
2-(4-Chlorophenyl)acetaldehyde, the 1H and 3C NMR spectra provide a unique fingerprint.

Expected *H NMR Signatures (in CDCIs):

o Aldehydic Proton (CHO): A triplet signal is expected around & 9.7-9.8 ppm. This downfield
shift is characteristic of aldehydic protons. It will appear as a triplet due to coupling with the
adjacent methylene (-CHz-) protons.

» Aromatic Protons (CeHas): The para-substituted aromatic ring will produce two distinct signals,
each integrating to 2H. These will appear as a pair of doublets (an AA'BB' system) between &
7.1-7.4 ppm. The protons ortho to the chlorine atom will be at a slightly different chemical
shift than those meta to it.

o Methylene Protons (CHz): A doublet signal is expected around & 3.6-3.7 ppm, integrating to
2H. This signal corresponds to the protons on the carbon adjacent to both the aromatic ring
and the carbonyl group. It will be split into a doublet by the single aldehydic proton.

Expected 3C NMR Signatures (in CDCIs):
e Carbonyl Carbon (C=0): A signal far downfield, typically around & 198-200 ppm.

o Aromatic Carbons: Four signals are expected. The carbon bearing the chlorine atom (C-ClI)
will be around & 135 ppm. The carbon bearing the acetaldehyde group (C-CH2) will be
around 6 133 ppm. The two sets of equivalent CH carbons will appear around é 130 ppm
and 6 129 ppm.

o Methylene Carbon (CH2): A signal around & 45-50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential and rapid technique for identifying key functional groups.
Key Expected IR Absorption Bands (Liquid Film):

e C=0 Stretch (Carbonyl): A very strong and sharp absorption band between 1720-1740 cm~1.
This is a definitive peak for the aldehyde functional group.[8]
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e C-H Stretch (Aldehydic): Two characteristic, medium-intensity bands are expected near 2820
cm~1and 2720 cm~1. The presence of both peaks is strong evidence for an aldehyde.[8]

e C-H Stretch (Aromatic): Signals will appear just above 3000 cm™1.
e C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1475 cm~1 region.

o C-CI Stretch: A strong band in the fingerprint region, typically around 1090-1015 cm~1 for a
para-substituted chlorobenzene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,
offering conclusive evidence of molecular identity.

Expected Mass Spectrum Signatures (Electron lonization - El):

e Molecular lon (M*): A prominent molecular ion peak will be observed. Due to the natural
isotopic abundance of chlorine (3°Cl:~75%, 37Cl:~25%), this will appear as a pair of peaks:
[M]* at m/z 154 and [M+2]* at m/z 156, with a characteristic intensity ratio of approximately
3:1. This pattern is a hallmark of a monochlorinated compound.[9]

e Primary Fragmentation Pathways:

o o-Cleavage (Loss of He): Loss of the aldehydic hydrogen radical to form the stable acylium
ion [M-1]* at m/z 153/155.[10][11]

o Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the
carbonyl group is highly favorable. This results in the formation of the chlorotropylium ion
at m/z 125/127, which is a very common and often abundant fragment for this type of
structure. The other fragment would be [CHO]* at m/z 29.[12]

Standardized Experimental Protocols

The following protocols outline the standardized procedures for acquiring the spectroscopic
data discussed above. Adherence to these methodologies ensures reproducibility and data
integrity.
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Protocol for NMR Spectroscopic Analysis

This workflow is designed to obtain high-resolution *H and *3C NMR spectra for structural
verification.
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Sample Preparation

(Weigh 5-10 mg of sample)

Y

Dissolve in ~0.7 mL of deuterated chloroform (CDCI3).

gationale: CDCI3 is a standard, aprotic solvent that solubilizes the analyte without interfering with proton signag.

@dd a small amount of Tetramethylsilane (TMS) as an internal standard (o 0.00D

El'ransfer solution to a 5 mm NMR tube)

Data Acquisition (300-; '00 MHz Spectrometer)

El'une and shim the spectrometer for the sample)

\4
@cquire H NMR spectrum (e.g., 16 scans))

Y

gationale: 13C has a low natural abundance, requirin

Acquire 13C NMR spectrum (e.g., 1024 scans).

g more scans to achieve a good signal-to-noise ratig.

J

-

-

Data Pr‘;cessing

G\pply Fourier Transform and phase correction)

A4
(Calibrate 1H spectrum to TMS peak at 0.00 ppm)

Y

@tegrate 1H peaks and analyze splitting patterns (multiplicity))

Y

~

@entify and assign peaks for both *H and 13C spectra based on expected chemical shif@

J

-

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.
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Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating the
analyte from volatile impurities and confirming its molecular weight and fragmentation pattern.

Caption: Expected EI-MS Fragmentation Pathways.
Step-by-Step GC-MS Protocol:

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

e Instrument Setup:
o Injector: Set to 250 °C.
o GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

o Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min. This
gradient ensures separation from both more volatile and less volatile impurities.

o Carrier Gas: Helium at a constant flow of 1.0 mL/min.
e MS Detector Setup:

o lonization Mode: Electron lonization (El) at 70 eV. This standard energy level ensures
reproducible fragmentation patterns that can be compared to libraries.

o Mass Range: Scan from m/z 40 to 300 to capture the parent ion and all significant

fragments.

« Injection and Analysis: Inject 1 pL of the sample. Analyze the resulting chromatogram to
determine the retention time and purity. Examine the mass spectrum of the main peak to
confirm the molecular weight (including the Cl isotope pattern) and match the fragmentation
pattern to the expected structure.

Safety, Handling, and Stability
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From a trustworthiness standpoint, a full characterization includes understanding a compound's
hazards and stability.

e Hazards: 2-(4-Chlorophenyl)acetaldehyde is classified as harmful if swallowed, causes
skin irritation, and may cause respiratory irritation.[7] Appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All
handling should be performed in a well-ventilated chemical fume hood.[9]

 Stability: As an aldehyde, this compound is susceptible to oxidation to 4-chlorophenylacetic
acid, especially when exposed to air.[6] It is also sensitive to changes in pH and can degrade
under non-neutral conditions. Long-term storage should be in a tightly sealed container,
preferably under an inert gas like argon or nitrogen, at refrigerated temperatures (2-8 °C).[6]
The use of stabilizers like citric acid by some suppliers underscores this inherent instability.

[7]

Conclusion

2-(4-Chlorophenyl)acetaldehyde is a compound of significant utility in synthetic chemistry. A
thorough understanding of its physical properties—from its melting and boiling points to its
distinct spectroscopic signatures—is paramount for its effective and safe use. The protocols
and predictive data in this guide serve as a robust framework for researchers to validate their
materials, troubleshoot synthetic challenges, and ensure the integrity of their scientific
outcomes. By synthesizing datasheet information with the underlying principles of analytical
chemistry, we empower researchers to move from simple observation to informed application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chemimpex.com [chemimpex.com]
e 2. youtube.com [youtube.com]

e 3. PubChemLite - 2-(4-chlorophenyl)acetaldehyde (C8H7CIO) [pubchemlite.lcsb.uni.lu]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1589734?utm_src=pdf-body
https://store.apolloscientific.co.uk/product/2-4-chlorophenylacetaldehyde
https://archive.nptel.ac.in/content/storage2/courses/104103071/module9/lec25/1.html
https://pubmed.ncbi.nlm.nih.gov/16376407/
https://pubmed.ncbi.nlm.nih.gov/16376407/
https://store.apolloscientific.co.uk/product/2-4-chlorophenylacetaldehyde
https://www.benchchem.com/product/b1589734?utm_src=pdf-body
https://www.benchchem.com/product/b1589734?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/17835
https://www.youtube.com/watch?v=deVAwFtpZxQ
https://pubchemlite.lcsb.uni.lu/e/compound/11412502
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. scbt.com [scbt.com]
5. manchesterorganics.com [manchesterorganics.com]

6. Halogenated acetaldehydes: analysis, stability and fate in drinking water - PubMed
[pubmed.ncbi.nim.nih.gov]

7. 4251-65-4 Cas No. | 2-(4-chlorophenyl)acetaldehyde | Apollo [store.apolloscientific.co.uk]

8. infrared spectrum of ethanal prominent wavenumbers cm-1 detecting functional groups
present finger print for identification of acetaldehyde image diagram doc brown's advanced
organic chemistry revision notes [docbrown.info]

9. archive.nptel.ac.in [archive.nptel.ac.in]
10. people.whitman.edu [people.whitman.edu]
11. chemistry.miamioh.edu [chemistry.miamioh.edu]

12. mass spectrum of ethanal fragmentation pattern of m/z m/e ions for analysis and
identification of acetaldehyde image diagram doc brown's advanced organic chemistry
revision notes [docbrown.info]

To cite this document: BenchChem. [Physical properties of 2-(4-Chlorophenyl)acetaldehyde].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589734+#physical-properties-of-2-4-chlorophenyl-
acetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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